

An In-depth Technical Guide to O-Desmethyl Quinidine

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Compound of Interest

Compound Name: O-Desmethyl Quinidine

Cat. No.: B15600903

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Introduction

O-Desmethyl quinidine, also known as 6'-hydroxycinchonine or cupreidine, is a primary and orally active metabolite of the well-known antiarrhythmic drug quinidine and the antimalarial agent quinine.[1][2] As a member of the cinchona alkaloid family, it shares the core quinoline structure central to the pharmacological properties of its parent compounds.[3] **O-Desmethyl quinidine** is recognized for its own pharmacological activities, including antiarrhythmic properties and the ability to reduce the frequency of muscle cramps, as demonstrated in animal models.[1][4] This metabolite is formed through the hepatic O-demethylation of quinidine, a process primarily mediated by cytochrome P450 (CYP) enzymes.[5] Due to its intrinsic activity, **O-Desmethyl quinidine** may contribute to both the therapeutic and adverse effects observed during quinidine therapy.[6] Its greater polarity and water solubility compared to quinidine influence its pharmacokinetic profile.[6] This document provides a comprehensive technical overview of **O-Desmethyl quinidine**, including its physicochemical properties, pharmacological effects, metabolism, and relevant experimental protocols.

Physicochemical Properties

Property	Value	Reference
CAS Number	70877-75-7	[7]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₂	[7]
Molecular Weight	310.39 g/mol	[7]
Appearance	White to off-white solid	[8]
Melting Point	152 °C	[9]
Purity (HPLC)	99.05%	[8]
Optical Rotation	+253.108° (C=0.01 g/ml, ETOH)	[8]
Solubility	Soluble in DMSO (100 mg/mL)	[10]
Storage	4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.	[10]

Pharmacological Effects and Quantitative Data

O-Desmethyl quinidine exhibits notable pharmacological activity, particularly on the cardiovascular system. Its effects are primarily attributed to the modulation of ion channels involved in the cardiac action potential.

Inhibition of Cardiac Enzymes and Liver Microsomes

O-Desmethyl quinidine has been shown to be a potent inhibitor of both human and rat liver microsomes, as well as cardiac enzymes.[9]

Enzyme/System	IC ₅₀ Value	Reference
Human and Rat Liver Microsomes	1 µM	[9]
Cardiac Enzymes	0.4 µM	[9]

Electrophysiological Effects on Cardiac Action Potential

Studies on canine Purkinje fibers have demonstrated that **O-Desmethyl quinidine**, like its parent compound quinidine, affects cardiac action potentials. At a concentration of 10 μM , it causes a significant prolongation of the action potential duration at 90% repolarization (APD_{90}), particularly at longer basic cycle lengths (BCL).[6] This prolongation of repolarization is a key factor in its antiarrhythmic and potential proarrhythmic effects.[6] Furthermore, **O-Desmethyl quinidine** was observed to cause early afterdepolarizations (EADs) at long BCLs, which may contribute to arrhythmogenesis.[6]

Parameter	Effect of 10 μM O-Desmethyl Quinidine	Reference
Maximum upstroke velocity (V_{max})	Depression at short BCLs	[6]
Action Potential Duration at 90% Repolarization (APD_{90})	Significant prolongation at long BCLs	[6]
Early Afterdepolarizations (EADs)	Induced at long BCLs	[6]

Comparative Pharmacokinetics in Rabbits

A comparative pharmacokinetic study in rabbits between quinidine and **O-Desmethyl quinidine** (referred to as 6'-hydroxycinchonine) after intravenous bolus injections of equimolar doses revealed significant differences in their distribution and elimination half-lives.[6]

Pharmacokinetic Parameter	Quinidine	O-Desmethyl Quinidine	Reference
Terminal Half-life ($t_{1/2\beta}$)	132.4 ± 27.1 min	65.4 ± 34.4 min	[6]
Volume of Distribution ($Vd\beta$)	~2x that of O-Desmethyl Quinidine	~0.5x that of Quinidine	[6]
Intercompartmental Distribution Ratio (k_{12}/k_{21})	~4x that of O-Desmethyl Quinidine	~0.25x that of Quinidine	[6]
Total Body Clearance	Similar to O-Desmethyl Quinidine	Similar to Quinidine	[6]

Experimental Protocols

In Vitro Electrophysiology on Canine Purkinje Fibers

This protocol describes the methodology used to examine the effects of **O-Desmethyl quinidine** on the transmembrane action potentials of canine Purkinje fibers.[6]

1. Tissue Preparation:

- Hearts are excised from mongrel dogs.
- Free-running Purkinje fibers are dissected from the ventricles.
- The fibers are mounted in a tissue bath and superfused with Tyrode's solution.

2. Solutions:

- Tyrode's Solution (in mM): NaCl 137, KCl 4, MgCl₂ 1, NaH₂PO₄ 0.9, NaHCO₃ 12, CaCl₂ 2, dextrose 5.5.
- The solution is gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.
- A stock solution of **O-Desmethyl quinidine** is prepared and diluted in the Tyrode's solution to a final concentration of 10 μM.

3. Electrophysiological Recording:

- Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.
- Transmembrane action potentials are recorded using a high-input impedance amplifier.
- The fibers are stimulated at various basic cycle lengths (BCLs) ranging from 300 to 8000 msec.
- Baseline measurements of action potential parameters, including maximum upstroke velocity (V_{max}) and action potential duration at 90% repolarization (APD_{90}), are recorded.

4. Drug Application and Data Acquisition:

- After obtaining stable baseline recordings, the tissue is superfused with the **O-Desmethyl quinidine**-containing Tyrode's solution for 1 hour.
- Action potential recordings are repeated at the different BCLs.
- Vehicle controls are run in parallel to ensure that the observed effects are due to the drug.
- Data is analyzed to determine the effects of **O-Desmethyl quinidine** on V_{max} , APD_{90} , and the occurrence of early afterdepolarizations.

Determination of IC_{50} Values

The following is a general protocol for determining the half-maximal inhibitory concentration (IC_{50}) of a compound, which can be adapted for assessing the inhibitory activity of **O-Desmethyl quinidine** against specific enzymes.^[9]

1. Reagents and Materials:

- Purified target enzyme (e.g., cardiac enzymes, liver microsomes).
- Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).
- **O-Desmethyl quinidine** stock solution of known concentration.
- Assay buffer appropriate for the enzyme's activity.

- Microplate reader for signal detection.

2. Assay Procedure:

- A series of dilutions of **O-Desmethyl quinidine** are prepared in the assay buffer to cover a wide range of concentrations.
- The enzyme and substrate are added to the wells of a microplate.
- The different concentrations of **O-Desmethyl quinidine** are added to the respective wells. Control wells with no inhibitor (100% activity) and with a known potent inhibitor or no enzyme (0% activity) are included.
- The reaction is initiated and incubated for a specific period at an optimal temperature.
- The reaction is stopped, and the signal is measured using a microplate reader.

3. Data Analysis:

- The percentage of inhibition for each concentration of **O-Desmethyl quinidine** is calculated relative to the control wells.
- The data is plotted with the inhibitor concentration on the x-axis (often on a log scale) and the percentage of inhibition on the y-axis.
- A sigmoidal dose-response curve is fitted to the data points using non-linear regression analysis.
- The IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the fitted curve.

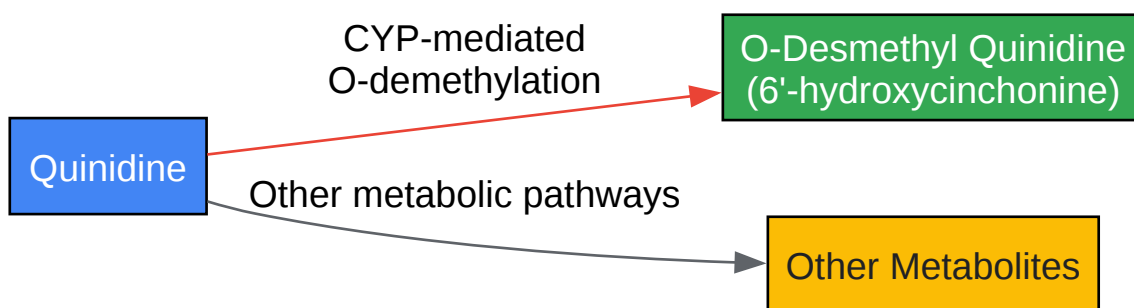
Synthesis

O-Desmethyl quinidine can be synthesized via asymmetric synthesis from cinchonidine.[9] While a detailed step-by-step protocol is not readily available in the public domain, the general approach involves the chemical modification of the cinchonidine molecule. This process typically utilizes chiral catalysts to ensure the stereospecific formation of the desired product.[9] The synthesis would involve the O-demethylation of a quinidine precursor or a related

Cinchona alkaloid, followed by purification steps such as chromatography to isolate the pure **O-Desmethyl quinidine**.^[9]

Visualizations

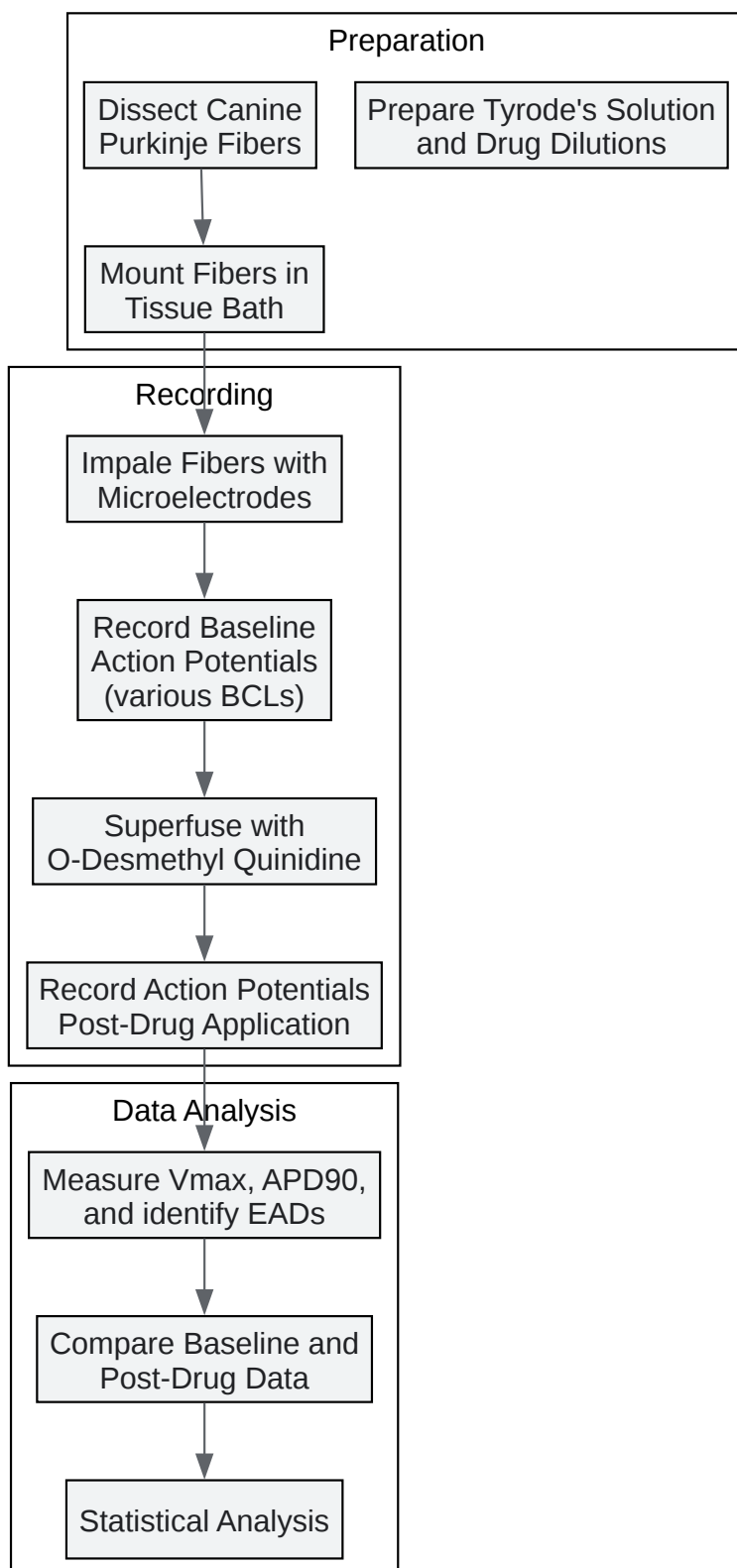
Metabolic Pathway of Quinidine



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Caption: Metabolic conversion of quinidine to **O-Desmethyl quinidine**.

Experimental Workflow for In Vitro Electrophysiology



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Caption: Workflow for studying **O-Desmethyl quinidine**'s electrophysiological effects.

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